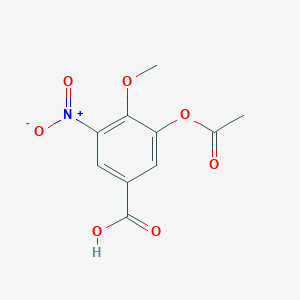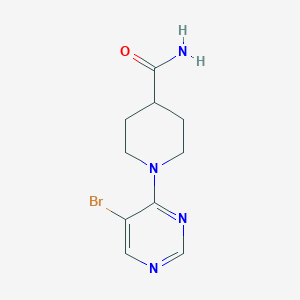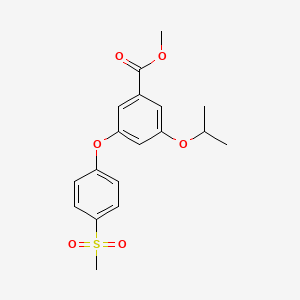
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both isopropoxy and methanesulfonyl-phenoxy groups, suggests potential utility in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Esterification: Starting with benzoic acid, the esterification reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) forms methyl benzoate.
Substitution Reaction:
Sulfonation: The methanesulfonyl-phenoxy group can be introduced via a sulfonation reaction using methanesulfonyl chloride and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
類似化合物との比較
Similar Compounds
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid: Lacks the methyl ester group.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C18H20O6S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
methyl 3-(4-methylsulfonylphenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-12(2)23-15-9-13(18(19)22-3)10-16(11-15)24-14-5-7-17(8-6-14)25(4,20)21/h5-12H,1-4H3 |
InChIキー |
YIRNFTJYDSWBTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
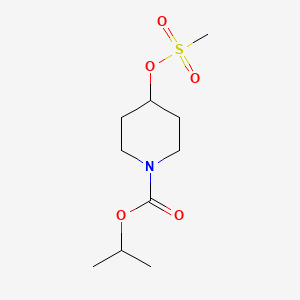
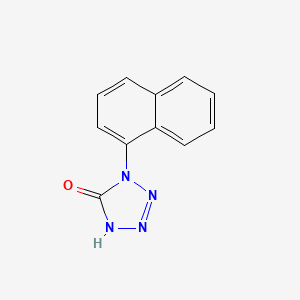
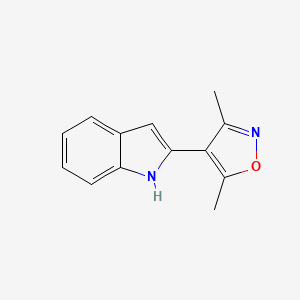
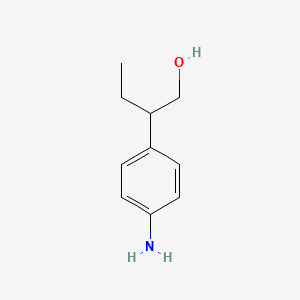
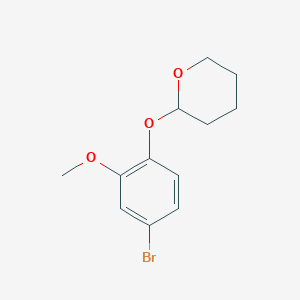
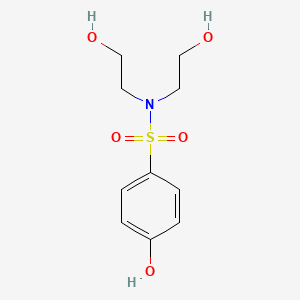

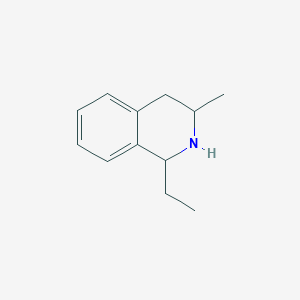
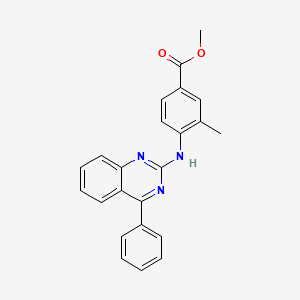
![1-Cyclopropyl-2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol](/img/structure/B8367730.png)
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)
